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Introduction
G protein-coupled receptor 84 (GPR84) is a rhodopsin-like class A GPCR that has emerged as

a significant player in the regulation of immune responses and inflammation.[1] Primarily

expressed on the surface of immune cells such as macrophages, neutrophils, monocytes, and

microglia, GPR84 acts as a sensor for medium-chain fatty acids (MCFAs), particularly those

with 9-14 carbon atoms.[2][3][4] Its expression is notably upregulated in response to pro-

inflammatory stimuli, positioning it as a key modulator in various inflammatory conditions.[1]

GPR84 activation is linked to crucial immune functions including chemotaxis, phagocytosis,

and the production of inflammatory mediators. This guide provides a comprehensive technical

overview of GPR84's role in inflammatory signaling, its downstream pathways, and the

experimental methodologies used to investigate its function, serving as a resource for

professionals in immunology and drug discovery.

GPR84 Expression and Regulation
GPR84 expression is predominantly found in cells of the innate immune system. Studies have

shown high levels of GPR84 mRNA in human polymorphonuclear leukocytes (PMNs) and

macrophages. The expression of GPR84 is not static; it is significantly upregulated by

inflammatory triggers. For instance, pro-inflammatory molecules like lipopolysaccharide (LPS),
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TNF-α, IL-1β, and interferon-γ can increase GPR84 expression in various immune and stromal

cell subsets. This upregulation suggests a feed-forward mechanism where an initial

inflammatory stimulus primes immune cells to be more responsive to GPR84 ligands, thereby

amplifying the inflammatory cascade. Conditions such as endotoxemia, hyperglycemia, and

hypercholesterolemia have also been shown to increase GPR84 expression in murine tissues

and macrophages.

Ligands of GPR84: Agonists and Antagonists
The function of GPR84 is modulated by a range of endogenous and synthetic ligands. While

MCFAs (C9-C14) are considered its endogenous activators, their relatively low in vivo

concentrations have driven the development of more potent synthetic tools to study the

receptor's function.

Table 1: Key GPR84 Agonists and Antagonists
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Compound
Name

Type
Key
Characteristic
s

EC50 / IC50 Reference

Medium-Chain
Fatty Acids
(MCFAs)

Endogenous
Agonist

Natural
ligands, with
capric acid
(C10) being
most potent.

-

6-n-

octylaminouracil

(6-OAU)

Synthetic Agonist

Potent and

specific

surrogate agonist

widely used in

research.

~105 nM

Diindolylmethane

(DIM)
Allosteric Agonist

A naturally

occurring

compound that

acts as an

allosteric agonist.

-

ZQ-16 Synthetic Agonist
Potent and

selective agonist.
0.213 µM

DL-175 Biased Agonist

Selectively

activates G-

protein signaling

with less β-

arrestin

recruitment.

-

GLPG1205 Antagonist

Potent and

specific

antagonist; has

been evaluated

in clinical trials.

-

| PBI-4050 | Antagonist | Dual-action molecule, also a GPR40 agonist. | - | |
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Core Signaling Pathways
GPR84 activation initiates downstream signaling primarily through two major pathways: Gαi/o

protein coupling and β-arrestin recruitment. The specific pathway engaged can be influenced

by the activating ligand, leading to biased agonism.

Gαi/o-Protein-Coupled Pathway
The canonical signaling pathway for GPR84 involves coupling to pertussis toxin (PTX)-

sensitive Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. Activation of this pathway is central to many

of the receptor's pro-inflammatory functions.

Downstream Effectors:

PI3K/Akt Pathway: GPR84 activation enhances the phosphorylation of Akt, a key regulator

of cell survival and metabolism.

MAPK/ERK Pathway: The receptor stimulates the phosphorylation of ERK (extracellular

signal-regulated kinase), which is involved in cell proliferation and differentiation.

NF-κB Pathway: GPR84 activation promotes the nuclear translocation of the p65 subunit

of NF-κB, a critical transcription factor for inflammatory gene expression.

Calcium Mobilization: The release of Gβγ subunits from activated Gαi/o proteins can

promote the release of calcium (Ca2+) from the endoplasmic reticulum, influencing

mitochondrial function and other cellular processes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

GPR84 Gαi/o-GTP
Coupling Adenylyl

Cyclase
Inhibition

PI3K

p-ERK

↓ cAMPMCFAs
6-OAU

Activation

p-Akt

p65 NF-κB
Translocation

Gene Transcription
(Cytokines, Chemokines)

Click to download full resolution via product page

Caption: GPR84 Gαi/o-protein signaling cascade.

β-Arrestin Pathway
In addition to G-protein coupling, agonist-activated GPR84 can recruit β-arrestin adaptor

proteins. This interaction is crucial for receptor desensitization, internalization, and can also

initiate G-protein-independent signaling cascades. Some synthetic ligands, like DL-175, exhibit

biased agonism, resulting in less β-arrestin signaling compared to agonists like 6-OAU. This

biased signaling can lead to distinct functional outcomes; for example, DL-175 induces similar

phagocytic activity to 6-OAU but with reduced chemotaxis in macrophages.
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Caption: GPR84 β-arrestin recruitment and downstream events.
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Functional Roles in Inflammation
Activation of GPR84 in immune cells triggers a suite of pro-inflammatory responses that are

critical to the innate immune response.

Cytokine and Chemokine Production
A primary function of GPR84 is to amplify the production of pro-inflammatory mediators. In

macrophages, GPR84 agonists enhance the expression of cytokines like TNF-α, IL-6, and IL-

12B, and chemokines such as CCL2, CCL5, and CXCL1, particularly when the cells are

already in an inflammatory state (e.g., pre-treated with LPS). Similarly, in PMNs, GPR84

activation amplifies LPS-stimulated IL-8 production. This function establishes GPR84 as an

enhancer of inflammatory signaling rather than an initiator.

Table 2: GPR84-Mediated Effects on Inflammatory Mediators

Cell Type Stimulus Mediator Effect Reference

Murine
Macrophages

6-OAU (after
LPS)

TNFα, IL-6, IL-
12B

Increased
Expression

Murine

Macrophages

6-OAU (after

LPS)

CCL2, CCL5,

CXCL1

Increased

Expression

Human PMNs
6-OAU (after

LPS)
IL-8

Increased

Production

Human

Macrophages
GPR84 Agonists TNFα

Increased

Production

| GPR84-/- Macrophages | LPS | IL-6, IL-1β, TNF-α | Decreased Production | |

Phagocytosis and Chemotaxis
GPR84 signaling plays a direct role in modulating the migratory and phagocytic capacity of

immune cells.

Chemotaxis: GPR84 agonists act as chemoattractants for both PMNs and macrophages,

promoting their migration to sites of inflammation. This process is dependent on the Gαi/o
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pathway.

Phagocytosis: Activation of GPR84 enhances the phagocytic activity of macrophages.

Studies have shown that GPR84 activation can increase bacterial adhesion and

phagocytosis. Furthermore, GPR84 signaling can synergize with the blockade of anti-

phagocytic signals (like CD47) on cancer cells to boost their clearance by macrophages.

Experimental Methodologies
Investigating the GPR84 signaling pathway requires a combination of cellular, molecular, and

biochemical assays. Below are protocols for key experiments commonly cited in GPR84

research.

Protocol: Analysis of GPR84-Mediated ERK/Akt
Phosphorylation
This protocol details the use of Western Blotting to measure the activation of downstream

signaling pathways in macrophages following GPR84 stimulation.

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line

(e.g., U937) in appropriate media.

Cell Stimulation:

Seed cells in 6-well plates and allow them to adhere.

If required, pre-treat cells with a pro-inflammatory stimulus like LPS (e.g., 0.1 µg/ml) for 2

hours to upregulate GPR84 expression.

Starve cells in serum-free media for 2-4 hours before agonist treatment.

Treat cells with a GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle control for various time

points (e.g., 5, 15, 30, 60 minutes).

Protein Extraction:

Wash cells with ice-cold PBS.
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Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein extract.

Western Blotting:

Determine protein concentration using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt,

total Akt, phospho-ERK, and total ERK.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).

Normalize the phosphorylated protein levels to the total protein levels.

Protocol: Measurement of Cytokine Secretion via ELISA
This protocol describes how to quantify the release of inflammatory cytokines from

macrophages after GPR84 activation.

Cell Culture and Stimulation:

Seed macrophages in a 24-well plate.

Pre-treat cells with LPS (0.1 µg/ml) for 2 hours.
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Wash cells and add fresh media containing the GPR84 agonist (e.g., 1 µM 6-OAU) or

vehicle. For antagonist studies, pre-incubate with the antagonist for 30 minutes before

adding the agonist.

Incubate for a specified period (e.g., 4-24 hours).

Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular

debris.

ELISA (Enzyme-Linked Immunosorbent Assay):

Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

Follow the manufacturer's instructions precisely. This typically involves:

Coating a 96-well plate with a capture antibody.

Adding standards and samples (supernatants) to the wells.

Incubating with a detection antibody.

Adding a substrate (e.g., TMB) to develop a colorimetric reaction.

Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g.,

450 nm) using a plate reader.

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the

standard curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Culture Macrophages
(e.g., BMDM)

2. Pre-treat with LPS
(Upregulate GPR84)

3. Stimulate with
GPR84 Agonist (6-OAU)

Collect Supernatant
(for Cytokines)

Lyse Cells
(for Proteins)

ELISA Assay
(TNFα, IL-6)

Western Blot
(p-ERK, p-Akt)

Data Analysis

Click to download full resolution via product page

Caption: Workflow for studying GPR84-mediated inflammation.

Conclusion and Future Directions
GPR84 is unequivocally a pro-inflammatory receptor that plays a crucial role in amplifying

immune responses, particularly within the myeloid cell lineage. Its activation via the Gαi/o

pathway triggers a cascade involving Akt, ERK, and NF-κB, leading to enhanced cytokine

production, chemotaxis, and phagocytosis. The upregulation of GPR84 expression during
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inflammation suggests it is a key component of a positive feedback loop that sustains and

enhances the immune response.

For drug development professionals, GPR84 presents a compelling target. The development of

GPR84 antagonists is a promising strategy for treating chronic inflammatory and fibrotic

diseases where myeloid cell activation is pathogenic. Conversely, GPR84 agonists, particularly

biased agonists that promote phagocytosis without excessive inflammation, could offer

therapeutic potential in contexts like cancer immunotherapy. Future research should focus on

further elucidating the nuances of biased agonism, identifying additional endogenous ligands,

and exploring the role of GPR84 in a broader range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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